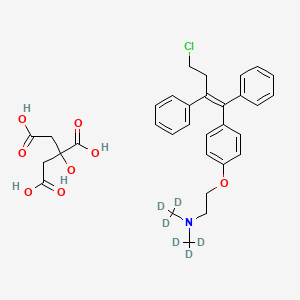
Toremifene-d6 Citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toremifene-d6 Citrate is a deuterium-labeled derivative of Toremifene Citrate, a second-generation selective estrogen receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Toremifene. The deuterium labeling allows for more precise tracking and quantification in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Toremifene-d6 Citrate involves the deuteration of Toremifene Citrate. The process typically starts with the preparation of the Z-isomer of Toremifene base, ensuring it is free of the E-isomer. The deuterium atoms are introduced through a series of hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is often subjected to rigorous testing to confirm its chemical structure and isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions: Toremifene-d6 Citrate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Aplicaciones Científicas De Investigación
Toremifene-d6 Citrate is widely used in scientific research, particularly in the fields of:
Chemistry: To study the pharmacokinetics and metabolic pathways of Toremifene.
Biology: To investigate the interactions of Toremifene with various biological targets, including estrogen receptors.
Medicine: To explore the potential therapeutic applications of Toremifene in treating conditions like breast cancer and osteoporosis.
Mecanismo De Acción
Toremifene-d6 Citrate exerts its effects by binding to estrogen receptors. Depending on the tissue type, it can act as either an estrogen agonist or antagonist. This dual action allows it to modulate estrogenic activity in a tissue-specific manner. The molecular targets include estrogen receptors in breast tissue, bone, and the cardiovascular system. The pathways involved in its mechanism of action include the modulation of gene expression and inhibition of estrogen-dependent cell proliferation .
Comparación Con Compuestos Similares
Tamoxifen: Another selective estrogen receptor modulator with similar pharmacological properties.
Raloxifene: A selective estrogen receptor modulator used primarily for the prevention of osteoporosis.
Clomiphene: A selective estrogen receptor modulator used to treat infertility in women.
Uniqueness: Toremifene-d6 Citrate is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies. This labeling provides a distinct advantage in tracking and quantifying the compound in biological systems, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C32H36ClNO8 |
|---|---|
Peso molecular |
604.1 g/mol |
Nombre IUPAC |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i1D3,2D3; |
Clave InChI |
IWEQQRMGNVVKQW-JUFCHOJXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)C([2H])([2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294918.png)
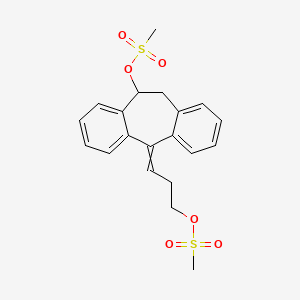
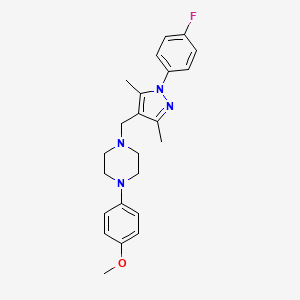



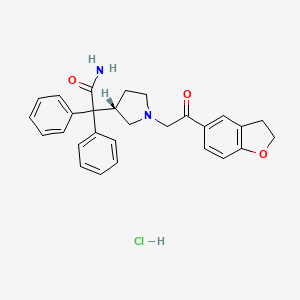

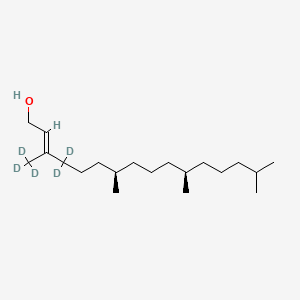
![3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline](/img/structure/B15294975.png)
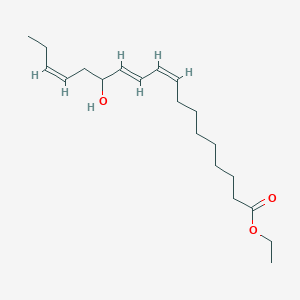


![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)
